4-Benzamidophenylboronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

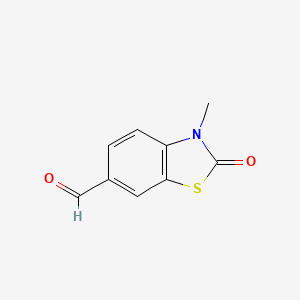

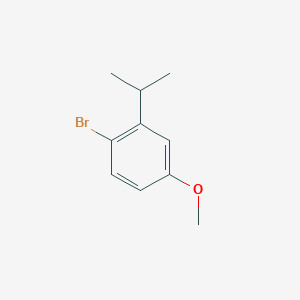

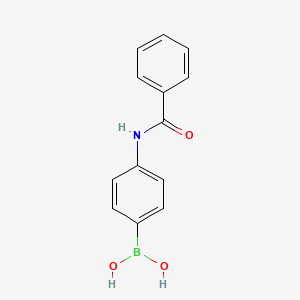

4-Benzamidophenylboronic acid, also known as (4-benzoylamino)phenylboronic acid, is a chemical compound with the molecular formula C13H12BNO3 . It has a molecular weight of 241.05 g/mol .

Molecular Structure Analysis

The InChI code for 4-Benzamidophenylboronic acid is 1S/C13H12BNO3/c16-13(10-4-2-1-3-5-10)15-12-8-6-11(7-9-12)14(17)18/h1-9,17-18H,(H,15,16) . The Canonical SMILES is B(C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2)(O)O .

Physical And Chemical Properties Analysis

4-Benzamidophenylboronic acid has a molecular weight of 241.05 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3 . It also has a rotatable bond count of 3 . The topological polar surface area is 69.6 Ų .

Scientific Research Applications

Sensing Applications

Boronic acids, including 4-Benzamidophenylboronic acid, are increasingly utilized in diverse areas of research due to their interactions with diols and strong Lewis bases such as fluoride or cyanide anions . This leads to their utility in various sensing applications, which can be homogeneous assays or heterogeneous detection .

Biological Labelling

The key interaction of boronic acids with diols allows their utilization in various areas including biological labelling . This involves the use of boronic acids to label or tag biological molecules, which can then be detected or tracked.

Protein Manipulation and Modification

Boronic acids are used for the manipulation and modification of proteins . This can involve changing the structure or function of proteins, or attaching other molecules to proteins.

Separation Technologies

Boronic acids are used in separation technologies . This can involve the use of boronic acids to separate different types of molecules based on their interactions with the boronic acid.

Development of Therapeutics

Boronic acids are used in the development of therapeutics . This can involve the use of boronic acids as a component of drugs or other therapeutic agents.

Pd-Catalyzed Regioselective Cross-Coupling Reactions

4-Benzamidophenylboronic acid is used as a reactant for Pd-catalyzed regioselective cross-coupling reactions . This is a type of chemical reaction that is used to form new carbon-carbon bonds.

Synthesis of 9-Arylpurines

4-Benzamidophenylboronic acid is used in the synthesis of 9-arylpurines . These are a novel class of Enterovirus inhibitors, which could potentially be used to treat diseases caused by Enteroviruses.

Suzuki Cross-Coupling

4-Benzamidophenylboronic acid is used in Suzuki cross-coupling , a type of chemical reaction that is widely used in organic chemistry to form new carbon-carbon bonds.

Safety And Hazards

The safety data sheet for 4-Benzamidophenylboronic acid indicates that it is harmful if swallowed . Precautionary measures include avoiding eating, drinking, or smoking when using this product, and washing skin thoroughly after handling . If swallowed, it is advised to immediately make the victim drink water and consult a physician .

properties

IUPAC Name |

(4-benzamidophenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BNO3/c16-13(10-4-2-1-3-5-10)15-12-8-6-11(7-9-12)14(17)18/h1-9,17-18H,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWZVIUZIYYIKRK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90473188 |

Source

|

| Record name | 4-BENZAMIDOPHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90473188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Benzamidophenylboronic acid | |

CAS RN |

397843-80-0 |

Source

|

| Record name | 4-BENZAMIDOPHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90473188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.